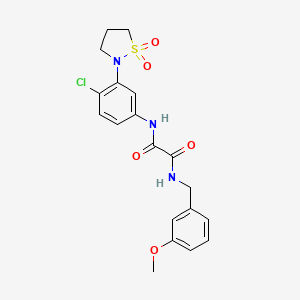

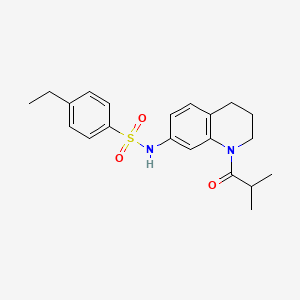

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the tetrahydroquinoline structure could suggest potential biological activity, as quinoline derivatives are known to have various pharmacological effects .

Molecular Structure Analysis

The compound contains a benzenesulfonamide group attached to a tetrahydroquinoline group via an ethyl linker . The tetrahydroquinoline group is substituted with an isobutyryl group .Chemical Reactions Analysis

Sulfonamides, like this compound, can act as weak acids and can undergo reactions typical of amides . The tetrahydroquinoline structure could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Sulfonamides, which include the compound , are known for their antibacterial activity . They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication . This makes them effective against a broad spectrum of bacteria, and they are commonly used to treat infections in both humans and animals.

Anti-Carbonic Anhydrase Activity

The sulfonamide functional group is also effective against carbonic anhydrases, enzymes that play a significant role in regulating pH and fluid balance in various tissues . Inhibitors of these enzymes are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Diuretic Effects

By inhibiting carbonic anhydrase in the kidneys, sulfonamides can act as diuretics. They increase the excretion of bicarbonate, which carries water along with it, leading to increased urine production. This property is utilized in the treatment of edema and certain types of heart failure .

Hypoglycemic Effects

Some sulfonamides have the ability to lower blood sugar levels, making them useful in the research of new treatments for diabetes. They may work by increasing insulin release or enhancing the sensitivity of cells to insulin .

Thyroiditis Treatment

The anti-inflammatory properties of sulfonamides can be harnessed in the treatment of thyroiditis, an inflammation of the thyroid gland. They may help reduce the inflammation and alleviate symptoms associated with this condition .

Environmental Impact Studies

Sulfonamides, due to their widespread use, can be found in the environment, particularly in water sources. Research into the environmental toxicity of these compounds is crucial for understanding their impact on ecosystems and for developing strategies to mitigate their effects .

Wirkmechanismus

Target of Action

The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The similarity between the structures of sulfonamides and p-aminobenzoic acid allows sulfonamides to inhibit and replace p-aminobenzoic acid in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, and its inhibition eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle . This disruption affects the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis . As a result, the compound can inhibit bacterial growth and cell division .

Pharmacokinetics

Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division due to the disruption of the folic acid metabolism cycle . This makes sulfonamides effective against a broad spectrum of gram-positive and many gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action . Additionally, certain substitutions at the N4 arylamine group position, such as those found in sulfamethoxazole, sulfasalazine, and sulfadiazine, can induce allergic responses .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFFKVRWFROMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)

![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)

![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)